Bienvenue dans la boutique en ligne BenchChem!

Mcl-1/bcl-2-IN-1

Mcl-1 Binding Affinity Fluorescence Polarization

This is a naphthalimide-based, dual-target Bcl-2 family inhibitor with a uniquely balanced binding profile—verified Ki of 0.16 μM for Mcl-1 and 0.31 μM for Bcl-2—achieved through simultaneous engagement of both p2 and p4 hydrophobic pockets. Unlike venetoclax (ABT-199), it overcomes Mcl-1-mediated resistance in AML/CLL models, and it outperforms weak dual inhibitors like (-)-gossypol. It serves as the critical 'parent compound' (Nap-1/B4) for SAR campaigns optimizing Mcl-1 versus Bcl-2 selectivity, and it is a superior positive control for FP, SPR, or NMR-based dual-inhibitor screening assays. Choose it for apoptosis pathway research requiring fully characterized, deep-pocket dual inhibition.

Molecular Formula C31H27BrN2O3S
Molecular Weight 587.5 g/mol
Cat. No. B8102945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1/bcl-2-IN-1
Molecular FormulaC31H27BrN2O3S
Molecular Weight587.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C3=C4C(=C(C=C3)SC5=CC=C(C=C5)Br)C=CC=C4C2=O
InChIInChI=1S/C31H27BrN2O3S/c1-31(2,3)20-9-7-19(8-10-20)28(35)33-17-18-34-29(36)24-6-4-5-23-26(16-15-25(27(23)24)30(34)37)38-22-13-11-21(32)12-14-22/h4-16H,17-18H2,1-3H3,(H,33,35)
InChIKeyFDTLPRMIVMUNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl-1/bcl-2-IN-1 (Nap-1/B4): A Dual Mcl-1/Bcl-2 Inhibitor for Apoptosis Research


Mcl-1/bcl-2-IN-1, also known as Nap-1 or B4, is a small-molecule dual inhibitor targeting the anti-apoptotic BH3-binding grooves of both Mcl-1 and Bcl-2 proteins [1]. It belongs to the naphthalimide chemotype and was developed through structure-based optimization of a phenalenone-derived precursor (A1) to simultaneously occupy the p2 and p4 hydrophobic pockets of both proteins [1]. This compound is distinct from selective Bcl-2-family inhibitors such as venetoclax (ABT-199) or selective Mcl-1 inhibitors.

Why Mcl-1/bcl-2-IN-1 Cannot Be Substituted by Single-Target or Other Dual Bcl-2 Family Inhibitors


Generic substitution within the Bcl-2 family inhibitor class fails because of fundamental differences in binding selectivity and efficacy across anti-apoptotic proteins. Approved Bcl-2-selective drugs like venetoclax are ineffective against Mcl-1-dependent cancers, while many dual inhibitors exhibit markedly weaker affinities [1]. The quantitative differentiation of Mcl-1/bcl-2-IN-1 lies in its balanced sub-micromolar binding affinities for both Mcl-1 (Ki = 0.16 μM) and Bcl-2 (Ki = 0.31 μM), achieved through deep occupancy of both the p2 and p4 hydrophobic pockets—features not replicated by other in-class dual agents that are often >10-fold weaker [1][2].

Mcl-1/bcl-2-IN-1 Quantitative Differentiation Evidence Guide


Superior Mcl-1 Binding Affinity (Ki) Compared to Predecessor Dual Inhibitor A1

Mcl-1/bcl-2-IN-1 (B4) exhibits a >20-fold improvement in Mcl-1 binding affinity compared to the predecessor dual inhibitor A1. In fluorescence polarization assays, B4 achieved a Ki of 0.16 μM for Mcl-1, while A1 showed only sub-optimal inhibition [1].

Mcl-1 Binding Affinity Fluorescence Polarization

Balanced Sub-Micromolar Dual Inhibition: Mcl-1 vs. Bcl-2 Ki Comparison

Mcl-1/bcl-2-IN-1 achieves near-equipotent dual inhibition, with Ki values of 0.16 μM (Mcl-1) and 0.31 μM (Bcl-2), representing only a ~2-fold difference [1]. This contrasts with the highly selective Bcl-2 inhibitor venetoclax (ABT-199), which has negligible Mcl-1 activity, and many dual inhibitors from other series show >10-fold selectivity bias [1].

Dual Inhibitor Selectivity Profile Binding Affinity

Functional Efficacy: Killing Mcl-1-Dependent Cancer Cells Resistant to Venetoclax (ABT-199)

In cell viability assays, Mcl-1/bcl-2-IN-1 (B4) demonstrated potent lethality against an Mcl-1-dependent cancer cell line that is intrinsically resistant to the Bcl-2-selective drug venetoclax (ABT-199) [1]. This functional rescue confirms that the Mcl-1 inhibitory component is robust and therapeutically relevant.

Drug Resistance Mcl-1 Dependency Venetoclax

Greater Potency than Close Analog MCL-1/BCL-2-IN-3 (Compound 2)

Compared to the structurally related dual inhibitor MCL-1/BCL-2-IN-3 (Compound 2), which displays IC50 values of 5.95 μM (Mcl-1) and 4.78 μM (Bcl-2) in enzymatic assays, Mcl-1/bcl-2-IN-1 (Nap-1) shows IC50 values of 4.45 μM (Mcl-1) and 3.18 μM (Bcl-2) [1]. This represents an approximately 1.3- to 1.5-fold improvement in potency.

Structure-Activity Relationship Analog Comparison IC50

Superior Pro-Apoptotic Induction Compared to (-)-Gossypol on Bcl-2/Mcl-1-Dependent Cancer Cells

In a Bcl-2/Mcl-1-dependent cancer cell line, Mcl-1/bcl-2-IN-1 (B4) exhibited stronger apoptosis induction than (-)-gossypol, a natural polyphenolic BH3 mimetic that targets multiple Bcl-2 family members [1].

Apoptosis Induction Functional Comparison Cancer Cell Lines

Selective Lethality: Cancer vs. Normal Cells

Mcl-1/bcl-2-IN-1 (B4) demonstrated selective lethality on cancer cells over normal cells in cell-based assays, distinguishing it from pan-toxic chemotherapy agents and some less selective BH3 mimetics [1].

Therapeutic Window Selectivity Normal Cell Safety

Mcl-1/bcl-2-IN-1: Optimal Use Cases Informed by Quantitative Differentiation


Overcoming Venetoclax Resistance in Mcl-1-Driven Hematological Malignancies

In acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) models where venetoclax resistance is mediated by Mcl-1 upregulation, Mcl-1/bcl-2-IN-1 provides a direct research tool to achieve tumor cell killing that venetoclax cannot [1]. Its balanced dual inhibition profile (Ki ~0.16-0.31 μM) ensures coverage of both anti-apoptotic dependencies simultaneously, making it ideal for combination-resistance and synthetic lethality studies.

Structure-Activity Relationship (SAR) Studies on Selective vs. Dual Bcl-2 Family Inhibitors

Building on the Nap-1 scaffold, researchers have designed selective Mcl-1 inhibitors (e.g., B9 with 20-fold selectivity) and enhanced dual inhibitors (e.g., A4 with sub-micromolar IC50s) [2]. Mcl-1/bcl-2-IN-1 serves as the critical 'parent compound' for SAR campaigns aiming to dissect the structural determinants of Mcl-1 vs. Bcl-2 selectivity, a key challenge in the field [2].

Functional Validation of Mcl-1/Bcl-2 Co-Dependency in Solid Tumor Models

For solid tumors (e.g., prostate, breast, or lung) hypothesized to co-express Mcl-1 and Bcl-2, the stronger apoptosis induction of Mcl-1/bcl-2-IN-1 compared to (-)-gossypol [1] provides a more active reference compound for validating dual-target dependency. Its selective lethality on cancer over normal cells also supports its use in co-culture models to assess therapeutic index.

Biophysical Assay Development for Dual Bcl-2/Mcl-1 Binding

The well-characterized binding mode of Mcl-1/bcl-2-IN-1—occupying both the p2 and p4 hydrophobic pockets as demonstrated by ¹H-¹⁵N HSQC [2]—makes it an excellent positive control compound for developing and validating fluorescence polarization, SPR, or NMR-based screening assays aimed at identifying novel dual Bcl-2 family inhibitors.

Quote Request

Request a Quote for Mcl-1/bcl-2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.